(Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
説明
BenchChem offers high-quality (Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-4-28-16-10-5-13(11-17(16)27-3)12-18-20(25)24-21(29-18)22-19(23-24)14-6-8-15(26-2)9-7-14/h5-12H,4H2,1-3H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWPVOGDOIMAIL-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a compound belonging to the thiazole and triazole family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process including condensation reactions and functional group modifications. For instance, the Knoevenagel condensation method has been employed to achieve the desired thiazolo-triazole framework. The yield and purity of synthesized compounds are critical for evaluating biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. In vitro assays have shown that these compounds exhibit cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Huh7-D12 | 5-10 | Moderate cytotoxicity |
| MCF-7 | 8-15 | Significant growth inhibition |
| PC-3 | 10-20 | Moderate inhibition |
These results indicate that (Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may act as a promising candidate in cancer therapy.
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of kinase activity. For instance, it has been reported that similar thiazole derivatives can inhibit key kinases involved in cancer progression such as CDK9 and GSK-3β. The inhibition of these kinases leads to reduced cell proliferation and induction of apoptosis in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, thiazolo-triazole derivatives have shown antimicrobial activity against various pathogens. The minimal inhibitory concentration (MIC) values for selected strains are summarized below:
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 50 | Moderate antibacterial effect |
| Escherichia coli | 25 | Strong antibacterial effect |
| Candida albicans | 100 | Weak antifungal effect |
These findings suggest that this compound may also possess broad-spectrum antimicrobial properties.
Case Studies
Several case studies have been conducted to evaluate the pharmacological profiles of compounds similar to (Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one. For instance:
- Study on Anticancer Activity : A study involving a series of thiazolo-triazole derivatives demonstrated that modifications at specific positions significantly enhanced their cytotoxicity against breast cancer cell lines.
- Antimicrobial Effectiveness : Another research effort evaluated the antimicrobial properties of thiazole derivatives against resistant strains of bacteria and fungi, showing promising results that warrant further investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Prepare thiazole and triazole precursors via condensation of thiourea derivatives with α-halo ketones.
- Step 2 : Fuse the rings using cyclization agents like POCl₃ or polyphosphoric acid under reflux .
- Step 3 : Introduce the benzylidene and methoxyphenyl groups via Knoevenagel condensation, using piperidine as a base catalyst in ethanol or DMF .
- Optimization : Reaction conditions (e.g., 60–80°C, 12–24 hours) and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for yields >60% .
Q. How can the compound’s structural purity and configuration (Z-isomer) be validated?
- Analytical Techniques :
- 1H/13C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., benzylidene CH at δ 7.8–8.2 ppm) and carbonyl signals (δ 165–175 ppm) .
- LCMS (ESI+) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
- X-ray Crystallography : Resolve Z/E configuration ambiguity by analyzing crystal packing and dihedral angles .
- Elemental Analysis : Ensure ≤0.4% deviation in C/H/N/S content .
Q. What in vitro assays are recommended for preliminary biological screening?
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Anti-inflammatory : COX-2 inhibition ELISA or nitric oxide suppression in RAW 264.7 macrophages .
Advanced Research Questions
Q. How can contradictory data on the compound’s bioactivity across studies be resolved?
- Approach :
- Structural Analog Comparison : Test derivatives with varying substituents (e.g., ethoxy vs. propoxy) to isolate substituent effects .
- Assay Standardization : Replicate studies under uniform conditions (e.g., DMSO concentration ≤0.1%, cell passage number) .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to correlate bioactivity with logP, polar surface area, or H-bond donors .
Q. What computational strategies predict the compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., EGFR, tubulin) based on similar thiazolo-triazole inhibitors .
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like molar refractivity and topological polar surface area to optimize activity .
- MD Simulations : Simulate binding stability (>50 ns trajectories) with GROMACS to assess target residence time .
Q. How does the compound’s photostability impact its pharmacological applicability?
- Experimental Design :
- UV-Vis Spectroscopy : Monitor λmax shifts under UV light (254 nm) over 24 hours .
- HPLC Stability Testing : Quantify degradation products (e.g., oxidized benzylidene derivatives) .
- Microsomal Assay : Assess hepatic metabolism using rat liver microsomes and NADPH cofactors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
